Pemafibrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

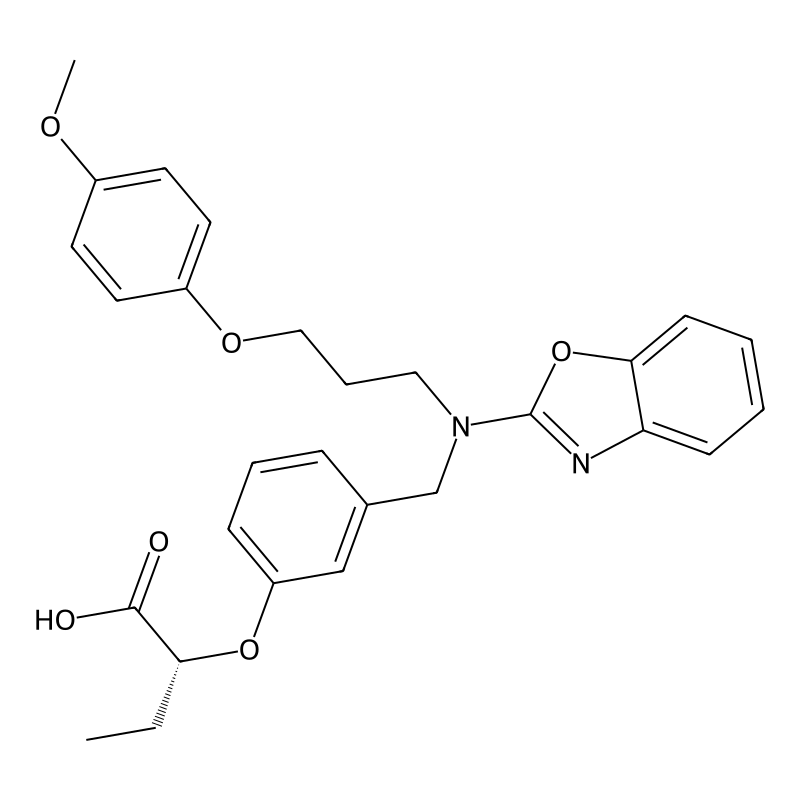

Pemafibrate is a novel compound classified as a selective peroxisome proliferator-activated receptor alpha modulator. It was developed by Kowa Company, Ltd. for the treatment of dyslipidemia and related metabolic disorders. Pemafibrate has shown promise in reducing serum triglyceride levels and increasing high-density lipoprotein cholesterol levels, while demonstrating a favorable safety profile compared to traditional fibrates like fenofibrate . The chemical formula for pemafibrate is C28H30N2O6, with a molecular weight of approximately 490.56 g/mol .

Pemafibrate's primary mechanism of action involves its activation of PPARα, a nuclear receptor protein []. PPARα regulates genes involved in fatty acid breakdown and cholesterol metabolism. By activating PPARα, Pemafibrate is believed to increase the breakdown of triglycerides and decrease their production in the liver, ultimately lowering blood triglyceride levels [, ].

Clinical trials have shown Pemafibrate to be generally well-tolerated, with side effects like nausea, abdominal pain, and increased liver enzymes reported in some cases []. Pemafibrate may interact with other medications, so it's crucial to consult a healthcare professional before use [].

Current Research

A large-scale clinical trial called PROMINENT is currently investigating the efficacy of Pemafibrate in reducing cardiovascular events among patients with type 2 diabetes and high triglycerides []. The results of this trial will be crucial in determining the broader role of Pemafibrate in clinical practice.

Impact on Blood Lipid Levels:

- Pemafibrate's primary function is to reduce low-density lipoprotein cholesterol (LDL-C), also known as "bad cholesterol." Studies have shown significant reductions in LDL-C levels compared to placebo ().

- Additionally, pemafibrate may increase levels of high-density lipoprotein cholesterol (HDL-C), the "good cholesterol," although research suggests this effect might be less pronounced than with other fibrates ().

- Pemafibrate can also modestly decrease triglycerides, another type of blood fat ().

Potential Mechanisms of Action:

- Pemafibrate exerts its effects by activating a cellular receptor called Peroxisome proliferator-activated receptor alpha (PPARα). This activation influences various processes involved in fat metabolism, leading to a reduction in LDL-C production and an increase in its clearance from the bloodstream ().

Ongoing Research:

- Research is ongoing to explore pemafibrate's potential benefits beyond lipid-lowering effects. For instance, some studies are investigating its role in improving insulin sensitivity and glucose metabolism, although current data suggests pemafibrate might not directly influence insulin secretion itself compared to other fibrates ().

- Additionally, scientists are exploring pemafibrate's potential role in reducing cardiovascular disease risk in patients with dyslipidemia.

Pemafibrate functions primarily through its interaction with the peroxisome proliferator-activated receptor alpha. Upon binding, it induces conformational changes that enhance the transcription of genes involved in lipid metabolism. This includes upregulation of genes responsible for fatty acid oxidation and triglyceride hydrolysis, which are crucial for maintaining lipid homeostasis . Pemafibrate’s mechanism involves the formation of a heterodimer with retinoid X receptor, which subsequently activates target gene transcription .

The biological activity of pemafibrate is characterized by its ability to modulate lipid metabolism effectively. It enhances triglyceride hydrolysis and promotes fatty acid uptake and oxidation, thereby reducing lipid accumulation in tissues such as the liver . Clinical studies have indicated that pemafibrate significantly lowers alanine aminotransferase and gamma-glutamyltransferase levels, suggesting improved liver function compared to other fibrates . Furthermore, it has been shown to reduce the number of atherogenic small dense low-density lipoprotein particles, thereby potentially lowering cardiovascular risk .

The synthesis of pemafibrate involves several steps typical for complex organic compounds. While specific proprietary methods are not publicly detailed, it generally includes the construction of its unique molecular framework through multi-step organic reactions that incorporate various functional groups essential for its biological activity. The development process emphasized achieving high selectivity and potency as compared to existing fibrates .

Pemafibrate is primarily indicated for the treatment of dyslipidemia, particularly in patients with elevated triglycerides and low high-density lipoprotein cholesterol levels. It is under investigation for its potential benefits in managing conditions like non-alcoholic fatty liver disease and metabolic syndrome . Its favorable safety profile makes it an attractive alternative to traditional fibrates, especially for patients at risk of liver dysfunction.

Pemafibrate shares similarities with several other compounds used in lipid management. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Fenofibrate | PPAR alpha agonist | Known for side effects like liver dysfunction |

| Clofibrate | PPAR alpha agonist | Less selective; associated with adverse effects |

| Bezafibrate | PPAR alpha and PPAR gamma agonist | Broader action but lower specificity |

| Ezetimibe | Cholesterol absorption inhibitor | Different mechanism; focuses on intestinal absorption |

| Niacin | Inhibits lipolysis in adipose tissue | Can cause flushing; less effective on triglycerides |

Pemafibrate’s selectivity as a modulator allows it to exert beneficial effects on lipid profiles while minimizing adverse effects commonly associated with traditional fibrates .

| Intermediate Compound | Role in Synthesis | Synthetic Method | Reported Yield (%) |

|---|---|---|---|

| 2-Aminobenzoxazole ring | Core heterocyclic scaffold | Insertion into fibric acid skeleton | Not specified |

| Phenoxyalkyl side-chain | Lipophilic side chain modification | Phenoxyalkyl group introduction | Not specified |

| Chiral fragment (R)-2-hydroxybutyric acid | Chiral center establishment | Ring-opening reaction with trimethylsilyl iodide | Not specified |

| (S)-2-hydroxybutyrolactone | Chiral precursor for configuration inversion | Enantiopure starting material | Not specified |

| Ethyl (R)-2-{3-[N-(benzoxazole-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenyloxy}butylate | Final ester intermediate before hydrolysis | Multi-step coupling and esterification | 87 |

| Benzoxazole derivatives | Aromatic core building blocks | Heterocyclic chemistry | Not specified |

| Phenoxy propyl intermediates | Linker segment synthesis | Etherification reactions | Not specified |

The chiral fragment synthesis represents a particularly sophisticated aspect of the manufacturing process. The (R)-configuration is established through a chiral pool approach utilizing (S)-2-hydroxybutyrolactone as the starting material [4]. This enantiopure precursor undergoes ring-opening reaction in the presence of trimethylsilyl iodide, followed by hydrogenative reduction and triflate addition using 2,6-lutidine. The crucial stereochemical inversion is achieved using potassium carbonate and acetonitrile, resulting in the formation of pemafibrate with the desired (R)-configuration in 75% yield [4].

The final stage of synthesis involves the hydrolysis of the ethyl ester intermediate. Ethyl (R)-2-{3-[N-(benzoxazole-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenyloxy}butylate is dissolved in ethanol and treated with 1.5 normal sodium hydroxide for one hour at room temperature. Following extraction and acidification procedures, the target pemafibrate is obtained with 87% yield and 98% enantiomeric excess.

Process Optimization for Industrial-Scale Production

Industrial-scale production of pemafibrate requires careful optimization of multiple process parameters to ensure consistent quality, yield, and regulatory compliance. The manufacturing process has been systematically developed to address challenges associated with polymorphic control, solvent residue limits, and stereoselective synthesis at commercial scale.

Temperature control emerges as a critical parameter in the manufacturing process. The optimal conditions involve dissolution at 70°C followed by controlled crystallization at 45°C [5]. This temperature profile ensures complete dissolution of starting materials while providing sufficient driving force for crystallization without compromising the thermal stability of the product. Differential scanning calorimetry and thermogravimetric analysis are employed as primary monitoring methods to ensure thermal stability and polymorphic control throughout the process [5].

Solvent system selection and optimization represent another crucial aspect of process development. The preferred industrial solvent system utilizes a cyclohexane to ethyl acetate ratio of 2:1, which provides optimal solubility characteristics while maintaining acceptable environmental and safety profiles [5]. Gas chromatographic analysis is employed to monitor residual solvent levels and ensure compliance with International Conference on Harmonisation guidelines for pharmaceutical solvents [5].

Table 2: Industrial Manufacturing Process Parameters

| Process Parameter | Optimal Conditions | Critical Quality Attributes | Monitoring Methods |

|---|---|---|---|

| Temperature Control | 70°C dissolution, 45°C crystallization | Thermal stability, polymorphic control | Differential scanning calorimetry, thermogravimetric analysis |

| Solvent Systems | Cyclohexane/ethyl acetate (2:1) | Solvent residue limits | Gas chromatography residual solvent analysis |

| Crystallization Time | 24 hours slurrying | Crystal habit formation | X-ray powder diffraction pattern analysis |

| Purification Method | Silica gel chromatography | Chemical purity >98% | High-performance liquid chromatography purity assessment |

| Yield Optimization | Multi-step optimization | Reproducible yield 75-87% | Gravimetric analysis |

| Scale-up Considerations | Jacketed reactor systems | Equipment compatibility | Process analytical technology |

Crystallization time optimization has been established through extensive process development studies. A 24-hour slurrying period provides optimal crystal habit formation and ensures complete conversion to the desired polymorphic form [5]. X-ray powder diffraction pattern analysis serves as the primary analytical method for monitoring crystal form and confirming polymorphic consistency throughout the manufacturing process [5].

Scale-up considerations focus on equipment compatibility and process robustness. Jacketed reactor systems enable precise temperature control during both dissolution and crystallization phases, ensuring reproducible processing conditions regardless of batch size [5]. Process analytical technology implementation allows real-time monitoring of critical process parameters, enabling immediate adjustments to maintain optimal conditions [5].

The purification methodology employs silica gel column chromatography using a chloroform to methanol gradient (10:1) to achieve the required chemical purity of greater than 98%. High-performance liquid chromatography serves as the primary analytical method for purity assessment, with specific attention to enantiomeric purity monitoring using chiral stationary phases.

Extended-release formulation development has introduced additional manufacturing considerations. Clinical pharmacology studies demonstrate that extended-release formulations provide prolonged mean residence time and enhanced bioavailability characteristics compared to immediate-release preparations [6]. The manufacturing process for extended-release formulations requires additional process controls to ensure consistent drug release profiles and tablet integrity [6].

Characterization of Impurities and Degradation Products

Comprehensive characterization of pemafibrate impurities and degradation products is essential for ensuring pharmaceutical quality and regulatory compliance. The impurity profile encompasses process-related impurities, degradation products formed under stress conditions, and metabolites that may arise during storage or handling.

Process-related impurities represent the most significant category, including six identified metabolites designated as Pemafibrate Metabolite M1 through M6 [7]. These metabolites arise from incomplete reactions or side reactions during the synthetic process. Metabolite M1 corresponds to the demethylated form with molecular formula C27H28N2O6 and molecular weight 476.53 [7]. Metabolites M2 and M3 represent dearylated and dicarboxylic acid forms respectively, while M4 corresponds to the N-dealkylated form and M5 represents the benzylic oxidative form [1].

Table 3: Impurities and Degradation Products

| Impurity Type | Chemical Structure/Name | Formation Mechanism | Control Strategy |

|---|---|---|---|

| Process-related impurities | Pemafibrate Metabolite M1-M6 | Incomplete reaction/side reactions | Process optimization |

| Degradation products | Oxidized benzoxazole derivatives | Oxidative stress conditions | Antioxidant addition |

| Enantiomeric impurity | (S)-Pemafibrate | Racemization during synthesis | Chiral high-performance liquid chromatography monitoring |

| Synthetic intermediates | Intermediate esters and acids | Incomplete conversion | Reaction completion monitoring |

| Oxidative products | N-oxide derivatives | Oxidative degradation | Nitrogen atmosphere protection |

| Hydrolytic products | Carboxylic acid hydrolysis products | Moisture-induced hydrolysis | Moisture content <2.4% |

Degradation products form primarily under oxidative stress conditions, resulting in oxidized benzoxazole derivatives and N-oxide compounds. The benzoxazole ring system, while contributing to the compound's selectivity and potency, proves susceptible to oxidative degradation under certain storage conditions [8]. Control strategies include the addition of antioxidants during formulation and maintenance of nitrogen atmosphere during manufacturing and packaging processes [8].

Enantiomeric impurity represents a critical quality attribute requiring stringent control. The (S)-enantiomer of pemafibrate, while not therapeutically active, must be controlled to maintain the desired pharmacological profile [9]. Racemization can occur during synthesis, particularly under elevated temperature conditions or in the presence of base catalysts [4]. Chiral high-performance liquid chromatography using CHIRALPAK AD columns with n-hexane/isopropanol/trifluoroacetic acid mobile phase systems enables precise monitoring of enantiomeric purity.

Synthetic intermediate residues, including incomplete conversion products such as intermediate esters and acids, require careful monitoring to ensure process completion [7]. These impurities typically arise from insufficient reaction time or suboptimal reaction conditions. Real-time monitoring using high-performance liquid chromatography enables process optimization to minimize these impurities [7].

Hydrolytic degradation represents a moisture-sensitive pathway leading to carboxylic acid hydrolysis products. Studies demonstrate a direct correlation between pharmaceutical composition moisture content and pemafibrate stability [10]. Control strategies mandate maintaining moisture content below 2.4% by mass to minimize hydrolytic degradation [10]. This moisture specification has been established through comprehensive stability studies demonstrating that moisture levels above this threshold lead to significant increase in decomposition products [10].

Advanced analytical methods for impurity characterization include liquid chromatography-mass spectrometry techniques for structural identification and pathway elucidation [8]. Quality by design principles guide the development of stability-indicating analytical methods capable of separating all known impurities and degradation products [8].

Racemic vs. Enantiopure Synthesis Methodologies

The stereochemical control in pemafibrate synthesis represents a critical aspect of pharmaceutical development, as only the (R)-enantiomer possesses the desired selective peroxisome proliferator-activated receptor alpha modulator activity. The manufacturing process exclusively focuses on enantiopure synthesis methodologies to avoid the complications associated with racemic mixtures and subsequent resolution processes.

The preferred industrial approach employs a chiral pool methodology utilizing (S)-2-hydroxybutyrolactone as the enantiopure starting material [4]. This approach offers several advantages including high stereochemical predictability, excellent optical purity (greater than 98% enantiomeric excess), and industrial feasibility due to the commercial availability of the chiral precursor [4]. The stereochemical inversion from (S)-precursor to (R)-product is achieved through a well-controlled mechanism involving potassium carbonate in acetonitrile, providing consistent stereochemical outcomes [4].

Table 4: Stereochemical Control Methods

| Synthesis Approach | Starting Material | Stereochemical Outcome | Optical Purity (% ee) | Industrial Feasibility |

|---|---|---|---|---|

| Chiral pool method | (S)-2-hydroxybutyrolactone | (R)-configuration established | >98% | High (preferred method) |

| Asymmetric synthesis | Chiral auxiliaries/catalysts | Direct enantioselective formation | Variable (60-95%) | Moderate to high |

| Resolution techniques | Racemic intermediate resolution | Separation of enantiomers | Up to 99% after separation | Lower due to waste |

| Enantioselective catalysis | Chiral catalyst systems | Enantioselective transformation | 85-95% | Moderate (catalyst cost) |

Alternative asymmetric synthesis approaches have been investigated but demonstrate variable optical purity ranging from 60% to 95% enantiomeric excess depending on the specific chiral auxiliary or catalyst system employed [4]. While these methods offer potential for direct enantioselective formation, they typically require optimization for each specific synthetic step and may involve expensive chiral catalysts or auxiliaries [4].

Resolution techniques, while capable of providing high optical purity following separation, suffer from inherent inefficiency due to the formation and subsequent disposal of the unwanted enantiomer [11]. This approach results in theoretical maximum yields of 50% and generates significant waste streams, making it less attractive for industrial implementation [11]. Additionally, resolution processes require additional processing steps and specialized separation equipment [11].

Enantioselective catalysis represents an emerging approach with moderate industrial feasibility. Chiral catalyst systems can provide direct enantioselective transformation with optical purities ranging from 85% to 95% [4]. However, catalyst costs and potential metal contamination issues require careful consideration for large-scale implementation [4].

Optical purity monitoring employs chiral high-performance liquid chromatography as the primary analytical method. The measurement conditions utilize CHIRALPAK AD columns with n-hexane/isopropanol/trifluoroacetic acid mobile phase system (100/30/0.1 ratio) at 2 milliliters per minute flow rate. The retention time difference between enantiomers enables precise quantification of enantiomeric excess.

The industrial preference for the chiral pool approach reflects both economic and technical considerations. The high availability and reasonable cost of (S)-2-hydroxybutyrolactone, combined with the predictable stereochemical outcomes and excellent optical purity achievable, make this approach optimal for commercial manufacturing [4]. The process reliability and regulatory precedent for chiral pool methodologies further support its selection as the preferred industrial approach [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C1 (PPARA) [HSA:5465] [KO:K07294]